![molecular formula C15H13N3OS B3050958 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- CAS No. 30065-33-9](/img/structure/B3050958.png)
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
Overview
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is not well understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that plays a crucial role in maintaining tissue homeostasis. It has also been reported that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- exhibits various biochemical and physiological effects. It has been reported that this compound can induce oxidative stress in cancer cells, leading to cell death. It also exhibits anti-inflammatory and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is its high potency against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a potential candidate for cancer chemotherapy. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research and development of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-. One of the potential directions is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be elucidated to understand its anticancer activity better.
Conclusion
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is a promising chemical compound with potential applications in various scientific research fields, particularly in medicinal chemistry. Its high potency against various cancer cell lines and low toxicity towards normal cells make it a potential candidate for cancer chemotherapy. However, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and explore its potential applications in other diseases.
Scientific Research Applications
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIDWYWASPVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184130 | |
Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30065-33-9 | |
Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.